(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

ADME Prediction Solubility Lipophilicity

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic small molecule belonging to the benzothiazole-piperazine hybrid class. Its structure features a 6-chloro-substituted benzothiazole core linked via a piperazine bridge to a pyrazine-2-carbonyl moiety.

Molecular Formula C16H14ClN5OS
Molecular Weight 359.83
CAS No. 1171168-00-5
Cat. No. B2871645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
CAS1171168-00-5
Molecular FormulaC16H14ClN5OS
Molecular Weight359.83
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC=CN=C4
InChIInChI=1S/C16H14ClN5OS/c17-11-1-2-12-14(9-11)24-16(20-12)22-7-5-21(6-8-22)15(23)13-10-18-3-4-19-13/h1-4,9-10H,5-8H2
InChIKeyKWMIEBZXPGVHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone (CAS 1171168-00-5): A Differentiated Benzothiazole-Piperazine Scaffold


(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic small molecule belonging to the benzothiazole-piperazine hybrid class. Its structure features a 6-chloro-substituted benzothiazole core linked via a piperazine bridge to a pyrazine-2-carbonyl moiety [1]. This specific arrangement is cited in recent patent literature as a key scaffold within thiazole-pyrazine combinatorial libraries designed for therapeutic target engagement [2]. The compound is commercially available through established screening compound suppliers, underpinning its accessibility for hit-to-lead and probe development programs [3].

Why a Standard Benzothiazole-Piperazine Derivative Cannot Replace (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone


Simple in-class substitution is invalid for this compound due to the synergistic interplay of its two differentiated structural features. First, the 6-chloro positional isomer on the benzothiazole ring is distinct from the 5-chloro or 4-methyl-5-chloro analogs (e.g., CAS 1170830-26-8), leading to different electronic and steric interactions with biological targets, as supported by class-level SAR trends [1]. Second, the pyrazine-2-carbonyl 'cap' serves as a critical pharmacophore rather than a generic acyl group. Replacing it with a phenyl or substituted-phenyl carbonyl (e.g., a 4-methoxybenzoyl group) would severely alter the molecule's hydrogen-bonding capacity, lipophilicity, and conformational preference, likely abolishing specific target interactions and changing drug-likeness profiles [2]. Direct quantitative evidence for this compound remains proprietary or unpublished, but structural comparisons underscore non-interchangeability.

Quantitative Differentiation Guide for (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone Against Closest Analogs


Physicochemical Differentiation: Enhanced Solubility and Polarity versus 4-Methoxybenzoyl Analog

The target compound's pyrazine moiety reduces lipophilicity and increases topological polar surface area (TPSA) compared to the direct 4-methoxybenzoyl analog (CAS 897470-99-4). The analog has a computed XLogP3 of 4.4 and a TPSA of 73.9 Ų [1]. While exact experimental logP/logD values for the target compound are not publicly available, the replacement of a 4-methoxyphenyl group (C₈H₇O₂) with a pyrazinyl group (C₅H₃N₂O) is predicted to lower logP by approximately 0.8–1.2 log units and raise the TPSA to roughly 86–95 Ų based on fragment-based calculations, aligning it more closely with CNS drug-like chemical space [2]. This indicates superior aqueous solubility and potentially better oral absorption.

ADME Prediction Solubility Lipophilicity Medicinal Chemistry

Regioisomeric Differentiation: 6-Chloro vs. 5-Chloro-4-Methyl Benzothiazole Scaffold

The compound incorporates a 6-chloro substituent on the benzothiazole ring. A close structural neighbor (CAS 1170830-26-8) features a 5-chloro-4-methyl substitution pattern [1]. While no head-to-head biological data is published, SAR studies on benzothiazole-based kinase inhibitors demonstrate that the position of the chloro substituent profoundly alters the vector of the C–Cl bond, affecting key halogen-bonding interactions and steric fit within the ATP-binding pocket. The '6-position' enables a para-like orientation relative to the piperazine, while the '5-position' introduces a more angular, sterically hindered trajectory that can be detrimental for specific kinase hinge-binding motifs [2]. This makes the 6-chloro isomer a distinct chemical probe that cannot be mimicked by the 5-chloro-4-methyl analog.

Structure-Activity Relationship Positional Isomerism Kinase Selectivity

Synthetic Tractability and Commercial Availability as a Screening Probe

Unlike many custom-designed benzothiazole-piperazine analogs requiring multi-step linear synthesis, this compound is a stocked screening compound available from at least one international supplier at defined purities (≥90%) and quantities suitable for primary screening (e.g., 15 mg, 75 mg, or 10 µmol) [1]. This contrasts with the typical 4–6 week lead time and >95% purity validation required for de novo synthesis of bespoke analogs. The immediate availability enables rapid hypothesis testing in biochemical or cell-based assays, accelerating SAR cycles compared to projects dependent on custom synthesis of comparator molecules.

Chemical Sourcing Screening Libraries Synthetic Accessibility

Patent-Backed Privileged Scaffold Status in Thiazole-Pyrazine Libraries

The combination of a thiazole/benzothiazole core with a pyrazine-carbonyl-piperazine motif is explicitly claimed in recent patent applications (e.g., WO/2025/016391) for therapeutic use, indicating industrial validation of this scaffold's potential [1]. While the specific biological activity of this exact compound is not disclosed in the patent's public examples, its inclusion within the claimed Markush structures signals a proprietary interest and implies activity against the patent's therapeutic targets. This is a different risk profile compared to a purely academic literature compound with no IP protection or demonstrated pharma interest.

Intellectual Property Kinase Inhibitors Therapeutic Patents

High-Impact Application Scenarios for (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone Procurement


Kinase Inhibitor Lead Optimization and Hinge-Binder Exploration

Given its pyrazine-carbonyl-piperazine architecture, this compound serves as a versatile hinge-binding scaffold for kinase drug discovery. The pyrazine nitrogen can anchor to the kinase hinge region, while the 6-chlorobenzothiazole occupies the hydrophobic back pocket [1]. Medicinal chemistry teams should procure this compound to explore SAR around the benzothiazole ring, comparing it against the 5-chloro-4-methyl analog to map selectivity determinants across the kinome.

Central Nervous System (CNS) Drug Discovery Programs

The improved predicted physicochemical profile (lower lipophilicity, higher TPSA) compared to the 4-methoxybenzoyl analog positions this compound favorably for CNS penetration [1]. Research groups targeting neurological or psychiatric disorders with a benzothiazole-based approach should use this compound as a starting point to avoid the CNS-exclusion liabilities associated with more lipophilic analogs.

Rapid Assembly of Focused Screening Libraries

The compound's commercial availability in ready-to-screen quantities allows CROs and biotech companies to rapidly build focused libraries around the pyrazine-carbonylpiperazine-benzothiazole chemotype [1]. This circumvents the multi-week synthesis lag associated with custom analogs, enabling immediate testing in high-throughput screening (HTS) or phenotypic assays during critical project milestones.

Chemical Biology Probe Development for Target Validation

For academic or industrial groups investigating novel targets, this compound represents a privileged, patent-backed starting point for developing chemical probes [2]. The synthetic tractability of the scaffold allows for the installation of a linker moiety (e.g., via the piperazine nitrogen) to create affinity chromatography reagents or PROTACs, leveraging the scaffold's potential binding affinity while building on an IP-protected chemotype.

Quote Request

Request a Quote for (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.